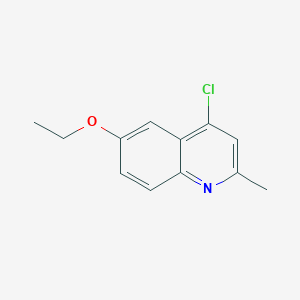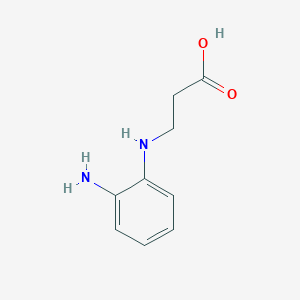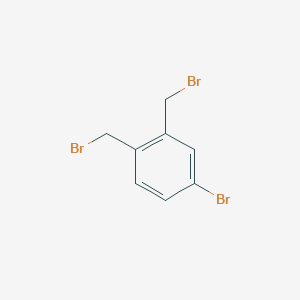
4-Bromo-1,2-bis(bromomethyl)benzene
Overview
Description
4-Bromo-1,2-bis(bromomethyl)benzene is an organic compound with the molecular formula C₈H₇Br₃. It is a derivative of benzene, where two bromomethyl groups are attached to the benzene ring at the 1 and 2 positions, and an additional bromine atom is attached at the 4 position. This compound is known for its use in various chemical reactions and applications in scientific research.
Mechanism of Action
Target of Action
4-Bromo-1,2-bis(bromomethyl)benzene is a chemical compound used primarily as an intermediate in organic synthesis . The primary targets of this compound are other organic molecules, where it acts as a reagent to introduce phenyl groups .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The bromine atoms present in the compound are highly reactive and can participate in various substitution reactions . These reactions result in the introduction of phenyl groups into the target molecules .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. Generally, it is used in the synthesis of more complex organic compounds, and its role in these pathways is to facilitate the introduction of phenyl groups .
Result of Action
The primary result of the action of this compound is the successful synthesis of more complex organic compounds. The introduction of phenyl groups can significantly alter the properties of the target molecules, enabling the creation of a wide variety of chemical structures .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . The reactions involving this compound should be carried out under controlled conditions, typically in a laboratory setting, to ensure safety and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-1,2-bis(bromomethyl)benzene can be synthesized through the bromomethylation of 4-bromotoluene. The reaction typically involves the use of bromine and formaldehyde in the presence of a strong acid such as hydrobromic acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of bromine and formaldehyde, along with the use of appropriate safety measures to manage the exothermic reaction. The product is then purified through crystallization or distillation under vacuum .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,2-bis(bromomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, aldehydes, and reduced methyl derivatives .
Scientific Research Applications
4-Bromo-1,2-bis(bromomethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the preparation of polymers.
Biology: The compound is utilized in the study of enzyme inhibition and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(bromomethyl)benzene: Similar structure but lacks the additional bromine atom at the 4 position.
1,4-Bis(bromomethyl)benzene: The bromomethyl groups are positioned at the 1 and 4 positions on the benzene ring.
Bromobenzene: Contains a single bromine atom attached to the benzene ring
Uniqueness
4-Bromo-1,2-bis(bromomethyl)benzene is unique due to the presence of three bromine atoms, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The additional bromine atom at the 4 position provides distinct chemical properties compared to its similar compounds .
Properties
IUPAC Name |
4-bromo-1,2-bis(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYGXPFKKAJUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500402 | |
| Record name | 4-Bromo-1,2-bis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69189-19-1 | |
| Record name | 4-Bromo-1,2-bis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,2-bis(bromomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate](/img/structure/B1367010.png)
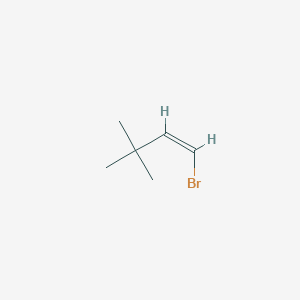
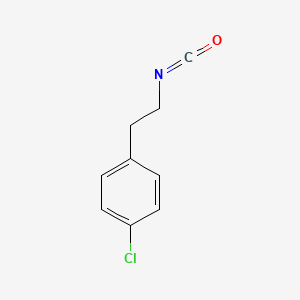




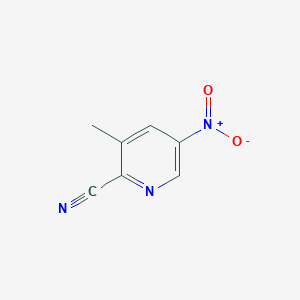
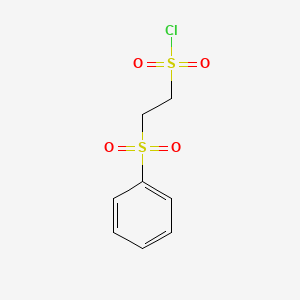
![2-[(4-Fluorophenyl)methyl]oxirane](/img/structure/B1367029.png)
![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1367034.png)
